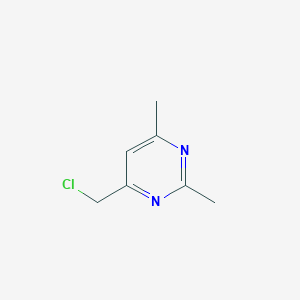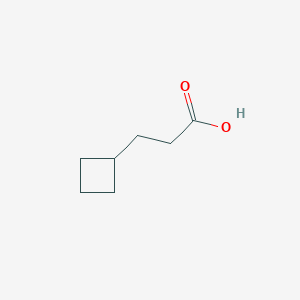![molecular formula C14H15NO2 B1367457 4-[(4-Methoxyphenyl)methoxy]aniline CAS No. 53234-92-7](/img/structure/B1367457.png)
4-[(4-Methoxyphenyl)methoxy]aniline
Descripción general
Descripción
“4-[(4-Methoxyphenyl)methoxy]aniline” is an organic compound with the molecular formula C14H15NO2 . It is also referred to as Anisole-4-aminoanisole or p-Methoxybenzaniline.
Molecular Structure Analysis
The molecular structure of “4-[(4-Methoxyphenyl)methoxy]aniline” consists of a central aniline (phenylamine) group, with a methoxyphenyl group and a methoxy group attached to it . The presence of these groups can influence the compound’s reactivity and properties.Physical And Chemical Properties Analysis
“4-[(4-Methoxyphenyl)methoxy]aniline” has a molecular weight of 229.27 g/mol . Other physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I accessed .Aplicaciones Científicas De Investigación
Oxidation Reactions
The oxidation of 4-alkoxyanilines, a category which includes 4-[(4-Methoxyphenyl)methoxy]aniline, has been researched for its potential to yield various chemical compounds. Gebhardt et al. (2008) investigated the selective oxidation of substituted anilines to azoxyarenes using hydrogen peroxide and selenium dioxide as catalysts. This research is significant for understanding the chemical pathways and by-products of aniline oxidation, including 4-methoxy- N-(4-nitrophenyl)aniline, a derivative of 4-[(4-Methoxyphenyl)methoxy]aniline (Gebhardt et al., 2008).
Fluorescence Quenching Studies
Studies on fluorescence quenching of boronic acid derivatives by anilines in different environments have also involved 4-[(4-Methoxyphenyl)methoxy]aniline. Geethanjali et al. (2015) utilized aniline as a quencher to study the fluorescence quenching of boronic acid derivatives, providing insights into the Stern-Volmer kinetics and the influence of different solvents on fluorescence (Geethanjali et al., 2015).
Electrochemical and Electrochromic Properties
Investigations into the electrochemical and electrochromic behaviors of compounds containing aniline derivatives, including 4-[(4-Methoxyphenyl)methoxy]aniline, have been conducted. Huang et al. (2011) explored ambipolar polyimides containing aniline derivatives, revealing their potential in electrochromic applications due to their stable electrochemical behavior and reversibility (Huang et al., 2011).
Molecular Structure Analysis
Research on the structural, vibrational, and chemical characteristics of compounds similar to 4-[(4-Methoxyphenyl)methoxy]aniline, such as 4-Methoxy-N-(nitrobenzylidene)-aniline, has been performed to enhance understanding of molecular dynamics and interactions. Subi et al. (2022) used various spectroscopic and computational methods to analyze these characteristics, contributing to the knowledge of molecular structure and reactivity (Subi et al., 2022).
Solar Cell Applications
Research by Liu et al. (2016) on small-molecule hole transporting materials for perovskite solar cells included compounds related to 4-[(4-Methoxyphenyl)methoxy]aniline. Their findings suggest that these materials offer improved thermal stability and efficient hole extraction, making them promising for use in stable perovskite solar cells (Liu et al., 2016).
Safety And Hazards
Propiedades
IUPAC Name |
4-[(4-methoxyphenyl)methoxy]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-16-13-6-2-11(3-7-13)10-17-14-8-4-12(15)5-9-14/h2-9H,10,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTJVWDMAQMKQAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10536880 | |
| Record name | 4-[(4-Methoxyphenyl)methoxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10536880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Methoxyphenyl)methoxy]aniline | |
CAS RN |
53234-92-7 | |
| Record name | 4-[(4-Methoxyphenyl)methoxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10536880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

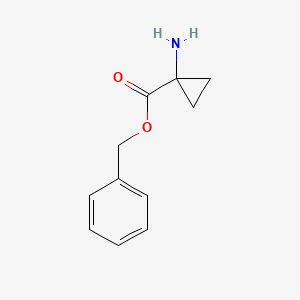
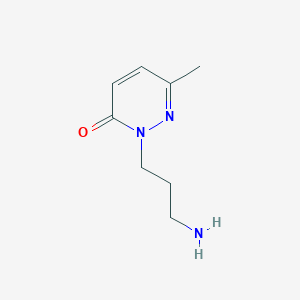
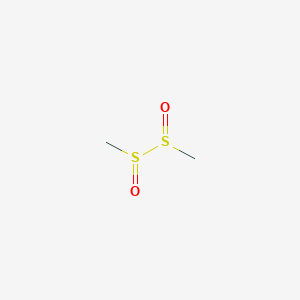
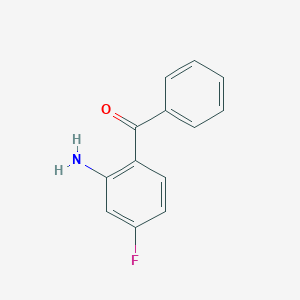
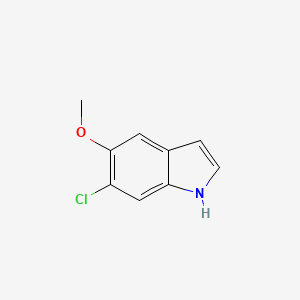
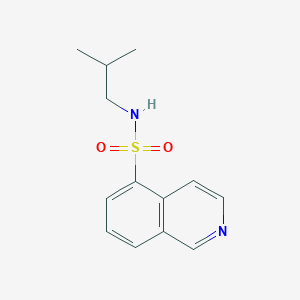
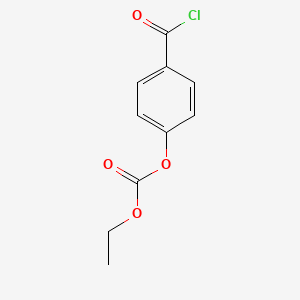
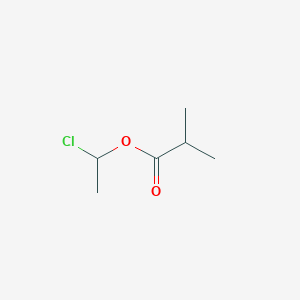
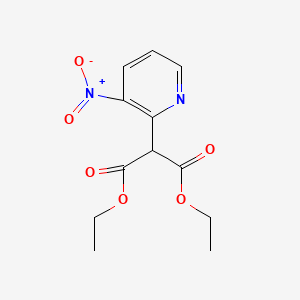
![1-Chloronaphtho[2,1-b]thiophene-2-carbonyl chloride](/img/structure/B1367395.png)
